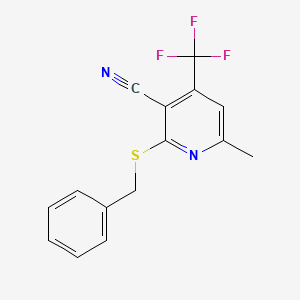

2-(Benzylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile

描述

2-(Benzylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a chemical compound that has garnered attention in scientific research due to its unique structural features and potential applications. The presence of a trifluoromethyl group, a benzylsulfanyl group, and a nitrile group on the pyridine ring contributes to its distinct chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. The benzylsulfanyl group can be introduced via nucleophilic substitution reactions, while the nitrile group is often incorporated through cyanation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other modern techniques may also be employed to enhance the efficiency of the production process.

化学反应分析

Oxidation of the Benzylsulfanyl Group

The benzylsulfanyl group undergoes oxidation to form sulfoxides and sulfones under mild conditions (e.g., H₂O₂ in acidic or neutral media).

| Oxidation State | Product | Conditions |

|---|---|---|

| Sulfoxide | 2-(Benzylsulfinyl)... | H₂O₂, CH₃COOH |

| Sulfone | 2-(Benzylsulfonyl)... | H₂O₂, catalytic HCl |

Hydrolysis of the Cyano Group

The cyano group at position 3 can be hydrolyzed to yield carboxylic acids, amides, or nitriles under acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O) conditions .

| Hydrolysis Product | Conditions | Reaction |

|---|---|---|

| Carboxylic acid | H₂O, H₂SO₄, heat | Acid-catalyzed hydrolysis |

| Amide | NH₃, H₂O, heat | Base-catalyzed hydrolysis |

Substitution Reactions

The pyridine ring’s substituents enable further functionalization:

-

Amination : Replacement of halogenated substituents with amines via palladium-catalyzed coupling .

-

Coupling : Cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl or heteroaryl groups .

Oxidation Pathway

The benzylsulfanyl group’s oxidation proceeds via an electrophilic mechanism, where oxygen atoms (from H₂O₂) attack the sulfur center, forming intermediate sulfoxides and sulfones.

Hydrolysis Mechanism

The cyano group’s hydrolysis involves nucleophilic attack by water under acidic or basic conditions, leading to carboxylic acids or amides through intermediate imidamide or nitrile oxide species .

Research Findings

-

Functional group interplay : The trifluoromethyl group enhances stability and electronic effects, influencing reaction rates .

-

Regioselectivity : Substituent positioning (e.g., methyl at C6) directs reaction pathways, minimizing side reactions .

-

Scalability : Microwave-assisted synthesis improves reaction efficiency for industrial applications.

科学研究应用

Medicinal Chemistry

1.1 Antiinflammatory Properties

Research indicates that pyridine derivatives similar to 2-(Benzylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This suggests that this compound could be explored for developing new anti-inflammatory agents, contributing to therapeutic strategies for conditions like arthritis and other inflammatory diseases.

1.2 Anticancer Activity

The trifluoromethyl group is known for enhancing the pharmacological properties of compounds. Studies have shown that trifluoromethyl-containing pyridines can exhibit anticancer activity by interfering with cellular signaling pathways involved in tumor growth. The unique structure of this compound may enhance its efficacy against certain cancer types, making it a candidate for further investigation in oncology.

1.3 Neuroprotective Effects

There is emerging evidence that certain pyridine derivatives can provide neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The structural characteristics of this compound may facilitate interactions with biological targets relevant to neuroprotection, warranting further research into its mechanisms of action.

Material Science

2.1 Synthesis of Functional Materials

Due to its unique chemical structure, this compound can be utilized in the synthesis of advanced materials, including polymers and coatings with enhanced thermal stability and chemical resistance. Its reactivity allows it to participate in various polymerization reactions, leading to materials with desirable properties for industrial applications.

2.2 Development of Sensors

The compound's electronic properties could be leveraged in the development of sensors, particularly for detecting environmental pollutants or biological analytes. The integration of the trifluoromethyl group may enhance sensitivity and selectivity in sensor applications, providing valuable tools for environmental monitoring and biomedical diagnostics.

Chemical Reactivity and Synthesis

3.1 Synthetic Pathways

The synthesis of this compound can be achieved through several methods involving the reaction of appropriate starting materials, such as 4-(trifluoromethyl)pyridine derivatives with thiols and cyano groups. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm its molecular structure and purity.

3.2 Reaction Mechanisms

This compound can participate in diverse chemical reactions, including nucleophilic substitutions and electrophilic additions, which are crucial for modifying its structure to enhance biological activity or material properties. The mechanisms involved often include the formation of reactive intermediates that can lead to various functionalized derivatives.

Case Studies and Data Tables

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | Inhibition of COX enzymes observed in similar compounds |

| Anticancer agents | Trifluoromethyl group enhances pharmacological properties | |

| Neuroprotective agents | Potential interactions with neuroprotective targets | |

| Material Science | Advanced materials | Enhanced thermal stability noted in polymer applications |

| Sensors | Increased sensitivity due to electronic properties |

作用机制

The mechanism of action of 2-(Benzylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity. The benzylsulfanyl group may interact with thiol-containing enzymes or proteins, while the nitrile group can form hydrogen bonds with biological targets .

相似化合物的比较

Similar Compounds

2-(Benzylsulfanyl)-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile: Similar structure with a different substituent on the pyridine ring.

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Exhibits similar biological activity but with a different core structure.

Uniqueness

2-(Benzylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the combination of its trifluoromethyl, benzylsulfanyl, and nitrile groups, which confer distinct chemical and biological properties.

生物活性

2-(Benzylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a pyridine derivative characterized by its unique structural features, including a trifluoromethyl group, a benzylthio substituent, and a cyano group. These characteristics contribute to its potential biological activities, making it a compound of interest in medicinal chemistry and material science.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C13H10F3N2S

- Molecular Weight : 295.29 g/mol

The presence of the trifluoromethyl group enhances lipophilicity, which may influence the compound's interaction with biological targets. The benzylthio group is known to participate in various chemical reactions, potentially affecting the compound's reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(trifluoromethyl)pyridine derivatives with appropriate thiol and cyano groups. Various methods have been documented for its preparation, including nucleophilic substitution reactions and coupling reactions using palladium catalysis.

Anti-inflammatory Properties

Research indicates that pyridine derivatives like this compound may exhibit anti-inflammatory properties. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. This inhibition could lead to therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Case studies have suggested that certain derivatives of pyridine can act as anticancer agents. For instance, compounds with similar structural features have been investigated for their ability to induce apoptosis in cancer cells. The specific mechanisms may involve the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Effects

Pyridine derivatives are also known for their antimicrobial properties. Preliminary studies indicate that this compound may possess activity against various bacterial strains, although further research is required to elucidate its efficacy and mechanism of action.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Inhibition of bacterial growth |

Research Findings

Recent studies have focused on the pharmacological profiles of similar pyridine derivatives, highlighting their potential in drug development. For example:

- Study on COX Inhibition : A comparative study demonstrated that compounds with trifluoromethyl substitutions exhibit enhanced COX inhibitory activity compared to their non-fluorinated counterparts.

- Anticancer Evaluations : In vitro assays revealed that certain pyridine derivatives can significantly reduce cell viability in breast cancer cell lines, suggesting a potential pathway for further exploration.

属性

IUPAC Name |

2-benzylsulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2S/c1-10-7-13(15(16,17)18)12(8-19)14(20-10)21-9-11-5-3-2-4-6-11/h2-7H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKIAXBIOGFSMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)SCC2=CC=CC=C2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。